6-(4-Methoxyphenyl) Substitution is Essential for KDR Kinase Activity, a Feature Absent in 3-Aryl or Unsubstituted Regioisomers
In a foundational publication on 3,6-diarylpyrazolo[1,5-a]pyrimidines, the presence of a 4-methoxyphenyl group specifically at the 6-position was critical for KDR kinase inhibitory activity. Shifting the 6-aryl group to alternatives such as 7- or 5-positions, or deleting it, resulted in a complete loss of activity (>100-fold reduction) [1]. Within this series, compound 2f, which contains a 3-phenyl and a 6-(4-methoxyphenyl) group, exhibited a KDR IC50 of 113 nM. This specific 6-substitution pattern is a non-negotiable structural requirement for engaging this kinase domain, a feature that distinguishes CAS 85841-11-8 from its 3-aryl substituted counterparts used in antiviral research.
| Evidence Dimension | KDR Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | The target compound possesses the critical 6-(4-methoxyphenyl) group. Its closest characterized congener in the literature is compound 2f (3-phenyl, 6-(4-methoxyphenyl)), which yielded an IC50 of 113 nM in a KDR biochemical assay. |
| Comparator Or Baseline | Regioisomers or analogs lacking the 6-aryl group or having it at the 5- or 7-position are reported as 'inactive' (IC50 >> 1,000 nM). A direct 3-(4-methoxyphenyl) regioisomer is claimed in antiviral patents, with no reported KDR activity. |
| Quantified Difference | The presence of the 6-aryl group is associated with >8.8-fold improvement in potency compared to inactive analogs, representing a binary active/inactive differentiation rather than a simple potency shift. |
| Conditions | In vitro biochemical kinase assay using isolated KDR enzyme domain. |
Why This Matters
This evidence demonstrates that the 6-(4-methoxyphenyl) motif is a key structural determinant for engaging the KDR kinase target, directly impacting a researcher's selection if the goal is to probe angiogenic pathways.
- [1] Fraley, M. E., Hoffman, W. F., Rubino, R. S., Hungate, R. W., Tebben, A. J., Rutledge, R. Z., ... & Thomas, K. A. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: A new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(24), 2767-2770. View Source
